molecular formula C8H14ClN5O5S B14661037 (6-chloro-5-morpholin-4-ylpyridazin-3-yl)hydrazine;sulfuric acid CAS No. 37117-61-6

(6-chloro-5-morpholin-4-ylpyridazin-3-yl)hydrazine;sulfuric acid

Cat. No.: B14661037
CAS No.: 37117-61-6
M. Wt: 327.75 g/mol
InChI Key: CTDARPSSRYDGBE-UHFFFAOYSA-N
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Description

(6-chloro-5-morpholin-4-ylpyridazin-3-yl)hydrazine;sulfuric acid is a complex organic compound that combines a pyridazine ring with a morpholine moiety and a hydrazine group, further stabilized by sulfuric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloro-5-morpholin-4-ylpyridazin-3-yl)hydrazine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a chlorinated pyridazine derivative reacts with morpholine under controlled conditions. The hydrazine group is then introduced through a subsequent reaction with hydrazine hydrate. The final product is often purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is crucial. Post-reaction, the compound is typically isolated and purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-chloro-5-morpholin-4-ylpyridazin-3-yl)hydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

(6-chloro-5-morpholin-4-ylpyridazin-3-yl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (6-chloro-5-morpholin-4-ylpyridazin-3-yl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazine and its derivatives share a similar core structure but differ in their substituents, leading to varied biological activities.

    Morpholine Derivatives: These compounds have a morpholine ring and are used in various chemical and pharmaceutical applications.

    Hydrazine Derivatives: Hydrazine-based compounds are known for their reactivity and are used in a range of industrial and medicinal applications.

Uniqueness

What sets (6-chloro-5-morpholin-4-ylpyridazin-3-yl)hydrazine apart is the combination of these functional groups, which imparts unique chemical properties and potential biological activities

Properties

CAS No.

37117-61-6

Molecular Formula

C8H14ClN5O5S

Molecular Weight

327.75 g/mol

IUPAC Name

(6-chloro-5-morpholin-4-ylpyridazin-3-yl)hydrazine;sulfuric acid

InChI

InChI=1S/C8H12ClN5O.H2O4S/c9-8-6(5-7(11-10)12-13-8)14-1-3-15-4-2-14;1-5(2,3)4/h5H,1-4,10H2,(H,11,12);(H2,1,2,3,4)

InChI Key

CTDARPSSRYDGBE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=NN=C2Cl)NN.OS(=O)(=O)O

Origin of Product

United States

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